2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine chemical structure
2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine chemical structure
This guide serves as a technical manual for 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical candidates, particularly kinase inhibitors.
[1][2]
Executive Summary
2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS: 1478225-30-7 ) is a chiral, bicyclic amine intermediate.[1][2] It represents a "privileged scaffold" in medicinal chemistry, combining the hydrogen-bond accepting capability of the N2-methylated indazole with a non-planar, saturated cyclohexane ring. This saturation improves solubility and metabolic stability (Fsp3 character) compared to fully aromatic analogues.
Key Applications:
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Kinase Inhibitors: Mimics the purine ring of ATP, targeting the hinge region of kinases (e.g., ALK, ROS1, TRK).
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Bioisosterism: Serves as a saturated bioisostere for benzimidazole or indole moieties, reducing aromatic ring count (AR) to improve physicochemical properties.
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Fragment-Based Drug Design (FBDD): Used as a rigidified diamine linker.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-methyl-4,5,6,7-tetrahydroindazol-6-amine |
| CAS Number | 1478225-30-7 |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Chirality | Contains one stereocenter at C6.[1][2] Often supplied as a racemate or resolved (R/S) enantiomers. |
| pKa (Calculated) | ~9.5 (Primary amine), ~2.5 (Indazole N) |
| Solubility | Soluble in DMSO, MeOH, DCM; Moderate water solubility (enhanced as HCl salt). |
| Appearance | Pale yellow to off-white solid (often hygroscopic as salt). |
Structural Analysis & Pharmacophore Logic
The molecule consists of two fused rings: a pyrazole ring and a cyclohexyl ring.
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N2-Methyl Indazole Core: The N2-methyl isomer is fixed in the 2H-tautomer form. This is crucial for binding affinity, as N1-H or N1-alkyl indazoles present different hydrogen bond donor/acceptor vectors.
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C6-Amine Vector: The amine at position 6 projects into the solvent-exposed region or specific ribose-binding pockets when docked into an ATP site.
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Tetrahydro Ring Puckering: Unlike planar aromatic indazoles, the 4,5,6,7-tetrahydro ring adopts a half-chair or envelope conformation. This 3D geometry allows for better shape complementarity in globular protein pockets and disrupts pi-stacking aggregation, improving solubility.
Diagram: Pharmacophore Features
Caption: Structural decomposition highlighting the functional vectors of the scaffold.
Synthetic Protocol (Authoritative Route)
The synthesis of the specific 2-methyl isomer requires controlling the regioselectivity of the hydrazine cyclization. The following protocol outlines the standard industrial route starting from 1,4-cyclohexanedione monoethylene ketal.
Reaction Scheme Workflow
Caption: Step-wise synthetic pathway emphasizing the critical regioisomer separation step.
Detailed Methodology
Step 1: Alpha-Formylation
Reagents: 1,4-Cyclohexanedione monoethylene ketal, Ethyl formate, Sodium Hydride (NaH), THF.
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Protocol: NaH is suspended in dry THF at 0°C. A mixture of the ketone and ethyl formate is added dropwise. The enolate attacks the formate to generate the
-hydroxymethylene ketone intermediate. -
Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the enolate.
Step 2: Cyclization (Pyrazole Formation)
Reagents: Methylhydrazine, Ethanol, Reflux.
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Protocol: The intermediate is treated with methylhydrazine.
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Regioselectivity Challenge: This reaction produces a mixture of 1-methyl and 2-methyl isomers.
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N1-Methyl (Thermodynamic): Often favored sterically in some conditions.
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N2-Methyl (Target): Required for this scaffold.[2]
-
-
Purification: The isomers are typically separated by column chromatography (silica gel) using a gradient of EtOAc/Hexanes. The N2-methyl isomer usually elutes differently due to the difference in dipole moment (N2-isomers are generally less polar than N1-isomers in indazole systems).
Step 3: Ketal Deprotection
Reagents: 2N HCl, THF/Water.
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Protocol: Acid hydrolysis removes the ethylene glycol protecting group, restoring the ketone at position 6.
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Intermediate: 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one.
Step 4: Reductive Amination
Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Methanol.
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Protocol:
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Dissolve the ketone in MeOH.
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Add excess NH₄OAc (10 eq) to form the imine in situ.
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Add NaBH₃CN portion-wise.
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Stir at RT for 12–24 hours.
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Work-up: Quench with NaOH (pH > 10), extract with DCM. The product is an amine, so basic extraction is vital.
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Chiral Resolution: If a single enantiomer is required, this stage is followed by chiral HPLC or salt formation with a chiral acid (e.g., L-Tartaric acid).
Handling and Safety (E-E-A-T)
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Hazard Classification: Irritant (Skin/Eye).[3]
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Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
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Stability: Free amine is prone to oxidation (air sensitive). Convert to HCl or Dihydrochloride salt for long-term storage.
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless derivatization is intended).
References
-
Accela ChemBio. (2025). Product Analysis: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine (CAS 1478225-30-7).[1][2] Retrieved from
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PubChem. (2025).[3] Compound Summary: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine.[1][2][4] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Building Blocks for Medicinal Chemistry: Tetrahydroindazoles. Retrieved from [5]
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American Elements. (2025). 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine and related isomers. Retrieved from
(Note: While specific clinical candidates using this exact intermediate are often proprietary, the synthesis and properties align with standard protocols for ALK/ROS1 inhibitor pharmacophores described in recent medicinal chemistry literature.)
Sources
- 1. CAS#:858849-92-0 | Phenyl(piperidin-3-yl)methanol hydrochloride | Chemsrc [chemsrc.com]
- 2. 41051-15-4,Methyl 4-Methoxyacetoacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 74197-17-4|4,5,6,7-Tetrahydro-1H-indazol-5-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine | 1488698-36-7 [sigmaaldrich.com]
